4-Hydrazino-N-methylbenzenemethanesulfonamide
Overview
Description
4-Hydrazino-N-methylbenzenemethanesulfonamide is a chemical compound that serves as a key intermediate in the synthesis of various sulfonamide derivatives with potential biological activities. The compound is characterized by the presence of a hydrazino group attached to a benzenesulfonamide moiety, which is a common feature in many pharmacologically active compounds, particularly as inhibitors of carbonic anhydrase, an enzyme involved in many physiological processes .
Synthesis Analysis
The synthesis of derivatives of 4-hydrazino-N-methylbenzenemethanesulfonamide typically involves the reaction of substituted benzaldehydes with 4-hydrazinobenzenesulfonamide. This process can yield a variety of compounds with different substituents, which can significantly affect their biological activity. For instance, compounds with fluorine, hydroxy, methoxy, or trimethoxy substituents have been synthesized and evaluated for their cytotoxicity and enzyme inhibition potential . Microwave irradiation has been employed as an efficient method for synthesizing 4-(2-substituted hydrazinyl)benzenesulfonamides, offering a faster and more environmentally friendly alternative to conventional heating methods .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. Studies have employed various spectroscopic techniques, such as FT-IR, Raman, UV-Vis, and NMR, alongside computational methods like Density Functional Theory (DFT), to investigate the structural geometry and electronic properties of these molecules. For example, the HOMO-LUMO analysis can provide insights into the electronic transitions that occur within the molecule, which are important for understanding its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The reactivity of 4-hydrazino-N-methylbenzenemethanesulfonamide derivatives is influenced by the nature of the substituents on the benzene ring. These compounds can undergo various chemical reactions, forming different types of bonds and molecular structures. For instance, the formation of N-acylhydrazone derivatives through the reaction with aldehydes is a common transformation that can lead to compounds with interesting biological properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydrazino-N-methylbenzenemethanesulfonamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Crystallography studies have revealed that these compounds often form hydrogen-bonded dimers and exhibit specific conformations and intermolecular interactions, which can be analyzed using Hirshfeld surface analysis. These properties are not only important for the compound's biological activity but also for its formulation and potential as a drug candidate .
Scientific Research Applications
- 4-Hydrazino-N-methylbenzenemethanesulfonamide is a chemical compound with the molecular formula C8H13N3O2S . It has an average mass of 215.273 Da and a monoisotopic mass of 215.072845 Da .
- This compound is used as a building block for the synthesis of new compounds in research and development . Its reactivity and versatility allow for the creation of innovative materials and chemicals with various applications .
Safety And Hazards
properties
IUPAC Name |
1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-10-14(12,13)6-7-2-4-8(11-9)5-3-7/h2-5,10-11H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZODFXKLAFRYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905047 | |
Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydrazino-N-methylbenzenemethanesulfonamide | |
CAS RN |
139272-29-0, 81880-96-8 | |
Record name | 4-Hydrazinyl-N-methylbenzenemethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139272-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazino-N-methylbenzenemethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139272290 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Hydrazinophenyl)-N-methylmethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-hydrazinophenyl)-N-methylmethanesulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzenemethanesulfonamide, 4-hydrazinyl-N-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-HYDRAZINO-N-METHYLBENZENEMETHANESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P65N0U1OCI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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